molecular formula C11H14BrFOZn B14881912 4-Fluoro-3-i-pentyloxyphenylZinc bromide

4-Fluoro-3-i-pentyloxyphenylZinc bromide

Cat. No.: B14881912
M. Wt: 326.5 g/mol
InChI Key: UKPAYSTYIQMFGI-UHFFFAOYSA-M
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Description

4-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-pentyloxy groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-3-iso-pentyloxybromobenzene+Zn4-Fluoro-3-iso-pentyloxyphenylzinc bromide\text{4-Fluoro-3-iso-pentyloxybromobenzene} + \text{Zn} \rightarrow \text{4-Fluoro-3-iso-pentyloxyphenylzinc bromide} 4-Fluoro-3-iso-pentyloxybromobenzene+Zn→4-Fluoro-3-iso-pentyloxyphenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 4-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving 4-fluoro-3-iso-pentyloxyphenylzinc bromide.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.

Major Products

The major products formed from reactions involving 4-fluoro-3-iso-pentyloxyphenylzinc bromide are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used.

Scientific Research Applications

4-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various coupling reactions.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: The compound is used in the development of new drug candidates and in medicinal chemistry for the synthesis of bioactive molecules.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and enabling it to attack electrophilic centers in substrates. This leads to the formation of new carbon-carbon bonds, which is the basis for its use in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-iso-pentyloxyphenylzinc bromide
  • 3-Fluoro-2-iso-propyloxyphenylzinc bromide
  • 3,4-Difluoro-5-iso-propyloxyphenylzinc bromide

Uniqueness

4-Fluoro-3-iso-pentyloxyphenylzinc bromide is unique due to the specific positioning of the fluoro and iso-pentyloxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(3-methylbutoxy)benzene-4-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;;/h3,5-6,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UKPAYSTYIQMFGI-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=C(C=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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